Methyl(4-methylhexan-2-yl)amine hydrochloride

Description

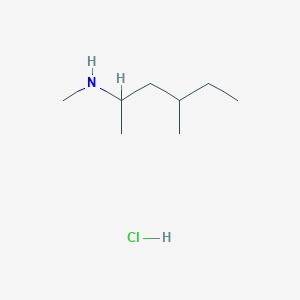

Methyl(4-methylhexan-2-yl)amine hydrochloride, also known as 4-methyl-2-hexanamine hydrochloride or DMAA hydrochloride (CAS 13803-74-2), is a secondary amine hydrochloride with the molecular formula C₇H₁₆ClN and a molecular weight of 149.66 g/mol . It is structurally characterized by a branched hexane chain with a methyl group at the fourth carbon and a methylamine group at the second carbon, protonated as a hydrochloride salt.

This compound is primarily used in research settings, explicitly excluding human or veterinary therapeutic applications due to safety concerns . Its physicochemical properties, such as solubility in polar solvents and stability under standard conditions, make it a candidate for synthetic chemistry and pharmacological studies.

Properties

Molecular Formula |

C8H20ClN |

|---|---|

Molecular Weight |

165.70 g/mol |

IUPAC Name |

N,4-dimethylhexan-2-amine;hydrochloride |

InChI |

InChI=1S/C8H19N.ClH/c1-5-7(2)6-8(3)9-4;/h7-9H,5-6H2,1-4H3;1H |

InChI Key |

QHDFIVRQQYNBAP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(C)NC.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Approach

The synthesis of methyl(4-methylhexan-2-yl)amine hydrochloride generally involves:

- Starting Material: 4-methylhexan-2-one or related ketones

- Key Reaction: Reductive amination or amination of the ketone to introduce the amine group

- Hydrochloride Salt Formation: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an organic or aqueous medium

This approach is consistent with standard amine hydrochloride preparation protocols, ensuring purity and stability of the final product.

Detailed Synthetic Procedures

Reductive Amination Route

- Step 1: The ketone (4-methylhexan-2-one) is dissolved in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2).

- Step 2: An amine source, such as methylamine or its equivalent, is added under controlled temperature (often 0 °C to room temperature) to form an imine intermediate.

- Step 3: A reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation using palladium on carbon) is introduced to reduce the imine to the corresponding amine.

- Step 4: The reaction mixture is acidified with aqueous hydrochloric acid (commonly 2 M HCl) to precipitate or extract the hydrochloride salt of methyl(4-methylhexan-2-yl)amine.

- Step 5: The product is purified by extraction, drying (e.g., with magnesium sulfate), filtration, and concentration, followed by recrystallization or flash chromatography as needed to achieve high purity.

Alternative Alkylation Method

- Step 1: Starting from a protected amine such as benzylamine derivatives, selective methylation is performed using methylation reagents (e.g., methyl iodide or methyl tosylate) under strong base conditions (e.g., sodium hydride) in an aprotic solvent like dimethylformamide (DMF).

- Step 2: After methylation, the protecting group is removed by catalytic hydrogenation (palladium on carbon) to liberate the free amine.

- Step 3: The free amine is then converted to the hydrochloride salt by treatment with ethyl acetate solution of HCl at low temperature (-20 to 0 °C), followed by warming to room temperature.

- Step 4: The final hydrochloride salt is isolated by solvent removal and purification.

This method is particularly useful for isotopically labeled derivatives or when controlling substitution patterns on the amine nitrogen.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | THF, CH2Cl2, DMF | Aprotic solvents preferred |

| Temperature | 0 °C to room temperature | Cooling often used to control reaction |

| Reducing Agent | Sodium triacetoxyborohydride, Pd/C hydrogenation | Choice depends on scale and sensitivity |

| Acid for Salt Formation | Aqueous HCl (2 M), ethyl acetate HCl solution | Controls salt formation and purity |

| Purification | Extraction, drying (MgSO4), flash chromatography | Ensures removal of impurities |

These conditions are optimized to maximize yield and minimize side reactions such as overalkylation or decomposition.

Analytical and Purification Techniques

- Chromatography: Flash column chromatography on silica gel is commonly used to purify intermediates and final products.

- Drying Agents: Sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) are used to remove residual water.

- Characterization: Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) confirm the structure and purity.

- Melting Point Determination: Confirms identity and purity of the hydrochloride salt.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|---|

| Reductive Amination | 4-methylhexan-2-one | Methylamine, reducing agent | 0 °C to RT, aprotic solvent | Straightforward, scalable | Requires careful control of reduction |

| Alkylation of Protected Amine | Boc-protected benzylamine or benzylamine derivatives | Methylation reagent, base, Pd/C | Low temperature, inert atmosphere | High selectivity, useful for labeled compounds | Multi-step, requires deprotection step |

Research Findings and Industrial Relevance

- The reductive amination method is widely favored for its simplicity and efficiency in producing this compound with high purity and yield.

- The alkylation approach using protected amines offers a versatile route for isotopically labeled or structurally modified analogs, important in medicinal chemistry and tracer studies.

- Optimization of reaction parameters such as temperature, solvent, and reagent stoichiometry is critical to minimizing side products and improving overall yield.

- Purification techniques including flash chromatography and recrystallization remain essential to obtain analytically pure hydrochloride salts suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl(4-methylhexan-2-yl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .

Scientific Research Applications

Methyl(4-methylhexan-2-yl)amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl(4-methylhexan-2-yl)amine hydrochloride involves its interaction with neurotransmitter transporters, particularly the serotonin transporter. By inhibiting the reuptake of serotonin, the compound increases the levels of this neurotransmitter in the synaptic cleft, leading to enhanced neurotransmission and stimulant effects . The molecular targets and pathways involved include the serotonin transporter and related signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Amine Hydrochlorides

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Methyl(4-methylhexan-2-yl)amine hydrochloride and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Applications |

|---|---|---|---|---|

| This compound | C₇H₁₆ClN | 149.66 | Branched aliphatic chain, secondary amine | Research chemical |

| (Trans)-4-Methylcyclohexylamine hydrochloride | C₇H₁₄ClN | 149.66 | Cyclohexane ring, trans stereochemistry | Not specified (likely synthesis studies) |

| Methyl diethanolamine (MDEA) | C₅H₁₃NO₂ | 119.16 | Tertiary amine, two ethanol substituents | CO₂ capture (adsorption capacity: 2.63 mmol/g) |

| N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine hydrochloride | C₁₃H₂₂ClNO | 259.77 | Aromatic methoxyphenyl group, tertiary amine | Host-guest chemistry, ligand studies |

| 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride | C₁₆H₂₂ClN | 265.82 | Cyclohexene and benzyl substituents | Pharmaceutical intermediate |

Key Observations :

- Aliphatic vs. Cyclic Backbones : Methyl(4-methylhexan-2-yl)amine’s linear aliphatic structure contrasts with the cyclohexane or cyclohexene rings in compounds like (trans)-4-methylcyclohexylamine hydrochloride and 2-(1-cyclohexen-1-yl)ethylamine hydrochloride . Cyclic structures often confer rigidity and altered solubility profiles.

- Amine Classification : Secondary amines (e.g., DMAA hydrochloride) typically exhibit higher basicity than tertiary amines (e.g., MDEA) but lower reactivity in nucleophilic substitutions compared to primary amines.

- Functional Groups : Aromatic or heterocyclic substituents (e.g., methoxyphenyl in or benzyl in ) enhance π-π interactions, influencing binding affinity in host-guest systems or catalytic applications.

Physicochemical and Functional Comparisons

CO₂ Adsorption Capacity

Methyl diethanolamine (MDEA) demonstrates superior CO₂ adsorption capacity (2.63 mmol/g) when impregnated into mesoporous carbon, outperforming unmodified mesoporous carbon (1.60 mmol/g) and commercial activated carbons . This is attributed to MDEA’s tertiary amine groups, which chemically react with CO₂ to form carbamates, augmented by physical adsorption in mesopores. In contrast, this compound lacks documented CO₂ capture applications, likely due to its shorter aliphatic chain and absence of activating groups like hydroxyls.

Thermal and Chemical Stability

- MDEA : Exhibits low corrosion, thermal stability, and regenerative efficiency in CO₂ capture systems .

- DMAA Hydrochloride: Limited stability data, but secondary aliphatic amines generally degrade under oxidative conditions or high temperatures.

Solubility and Reactivity

Critical Research Findings and Gaps

- MDEA : Research confirms its efficacy in CO₂ capture, but long-term stability and scalability under industrial conditions require deeper investigation .

- Stereochemical Impact: The trans configuration in (trans)-4-methylcyclohexylamine hydrochloride may influence crystallinity or bioavailability compared to non-cyclic analogs, but comparative studies are absent.

Biological Activity

Methyl(4-methylhexan-2-yl)amine hydrochloride, commonly referred to as 4-methylhexan-2-amine or 1,3-dimethylamylamine (DMAA), is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound acts primarily as an indirect sympathomimetic agent . It stimulates the release of norepinephrine and other neurotransmitters, which leads to increased alertness and energy levels. This mechanism is similar to that of other stimulants, making it a subject of interest in both pharmacological and athletic performance contexts.

Pharmacological Effects

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- A study published in MDPI highlighted the compound's role in enhancing alertness and energy levels, noting its effectiveness as a performance enhancer in both physical and cognitive tasks.

- Research has also indicated that DMAA may have applications in the treatment of certain neurological conditions by modulating neurotransmitter levels. For instance, its interaction with adrenergic receptors suggests potential benefits in managing attention-related disorders .

Comparative Analysis

Safety and Regulatory Status

This compound has faced scrutiny regarding its safety profile. Reports of adverse effects, particularly cardiovascular issues, have led to regulatory actions in several countries. The U.S. FDA has issued warnings about the use of DMAA in dietary supplements due to concerns over its safety and efficacy .

Adverse Effects Documented

- Cardiovascular Risks : Increased heart rate and blood pressure have been reported among users.

- Neurological Concerns : Some users have experienced anxiety or jitteriness post-consumption.

- Legal Status : The compound is banned or restricted in many sports organizations due to its stimulant properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl(4-methylhexan-2-yl)amine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between a secondary haloalkane (e.g., 4-methylhexan-2-yl chloride) and methylamine. Reaction conditions such as solvent polarity (ethanol or methanol), temperature (reflux at 60–80°C), and stoichiometric ratios are critical. The hydrochloride salt is precipitated by adding concentrated HCl to the reaction mixture. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) ensures high purity. Yield optimization may require iterative adjustments to base concentration (e.g., NaOH) and reaction time .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm the amine and alkyl chain structure (e.g., δ 1.2–1.5 ppm for methyl branches, δ 2.8–3.2 ppm for N–CH3).

- IR Spectroscopy : N–H stretching (3300–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) validate functional groups.

- Elemental Analysis : Ensures stoichiometric C, H, N, and Cl content (e.g., C: ~55%, Cl: ~20%).

- Mass Spectrometry : ESI-MS provides molecular ion peaks ([M+H]+) for molecular weight confirmation.

- Melting Point : Sharp melting range (e.g., 180–185°C) indicates purity .

Q. What are the solubility profiles of this compound in common solvents, and how does this impact experimental design?

- Methodological Answer : The compound exhibits high solubility in polar solvents (water, methanol) due to its ionic hydrochloride form. Solubility decreases in non-polar solvents (e.g., hexane). For biological assays, prepare stock solutions in DMSO (≤5% v/v) to avoid solvent interference. Quantify solubility via gravimetric analysis (saturation at 25°C) or UV-Vis spectroscopy. Solvent choice affects reaction kinetics in synthesis and bioavailability in pharmacological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., receptor binding vs. cytotoxicity) may arise from assay variability or structural analogs. To resolve:

- Orthogonal Assays : Validate interactions using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

- Enantiomeric Purity : Separate enantiomers via chiral HPLC and test individually.

- Molecular Docking : Predict binding modes with targets (e.g., GPCRs) to guide mutagenesis studies.

- Controlled Conditions : Standardize pH (7.4), temperature (37°C), and ionic strength across assays .

Q. What methodologies are employed to study the interaction mechanisms between this compound and biological targets?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS).

- X-ray Crystallography : Resolves 3D structures of ligand-target complexes (e.g., enzyme active sites).

- Radiolabeled Tracers : Synthesize 14C-labeled analogs to track cellular uptake and distribution.

- Knockdown Studies : Use siRNA to silence putative targets and assess functional relevance in vitro.

- Metabolic Profiling : LC-MS identifies metabolites to evaluate stability and degradation pathways .

Q. How can computational chemistry aid in predicting the reactivity and physicochemical properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electron distribution to predict reactive sites (e.g., amine nucleophilicity).

- Molecular Dynamics (MD) : Simulates solubility and membrane permeability in lipid bilayers.

- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity.

- Docking Simulations : Identify potential targets (e.g., neurotransmitter transporters) for experimental validation .

Q. What strategies are effective in optimizing the enantiomeric purity of this compound during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use BINAP-Ru or Jacobsen catalysts for asymmetric synthesis.

- Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer.

- Chiral Chromatography : Separate enantiomers using Chiralpak® columns (eluent: hexane/isopropanol).

- Chiral Auxiliaries : Incorporate Evans oxazolidinones to control stereochemistry during alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.